

# Biperiden Lactate (CAS No. 7085-45-2): A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Biperiden Lactate*

Cat. No.: *B1667297*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Biperiden Lactate**, a synthetic anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. This document consolidates key data on its physicochemical properties, pharmacology, and mechanism of action, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and development purposes.

## Physicochemical and Pharmacological Properties

**Biperiden Lactate** is the lactate salt of Biperiden, a piperidine derivative. The lactate formulation enhances its solubility and bioavailability.<sup>[1]</sup> It is a white to off-white crystalline powder, soluble in water and alcohol.<sup>[1]</sup>

| Property                                            | Value                                                                             | Reference                               |
|-----------------------------------------------------|-----------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number                                          | 7085-45-2                                                                         | <a href="#">[1]</a>                     |
| Molecular Formula                                   | C <sub>21</sub> H <sub>29</sub> NO · C <sub>3</sub> H <sub>6</sub> O <sub>3</sub> | <a href="#">[1]</a>                     |
| Molecular Weight                                    | 401.54 g/mol                                                                      | <a href="#">[2]</a>                     |
| Bioavailability (Oral)                              | Approximately 33%                                                                 | <a href="#">[3]</a>                     |
| Protein Binding                                     | ~60%                                                                              | <a href="#">[4]</a>                     |
| Metabolism                                          | Primarily via hydroxylation                                                       | <a href="#">[4]</a> <a href="#">[5]</a> |
| Elimination Half-life (Terminal)                    | Approximately 18 to 24 hours                                                      | <a href="#">[3]</a>                     |
| Peak Plasma Concentration<br>(after 4 mg oral dose) | 4-5 ng/mL                                                                         | <a href="#">[5]</a> <a href="#">[6]</a> |
| Time to Peak Plasma<br>Concentration                | 1-1.5 hours                                                                       | <a href="#">[5]</a> <a href="#">[6]</a> |

## Mechanism of Action and Signaling Pathway

Biperiden's therapeutic effects are primarily attributed to its competitive antagonism of muscarinic acetylcholine receptors (mAChRs), with a notable selectivity for the M1 subtype.[\[4\]](#) [\[7\]](#) In the corpus striatum, a key brain region for motor control, Parkinson's disease is characterized by an imbalance between the excitatory cholinergic system and the inhibitory dopaminergic system.[\[4\]](#)[\[8\]](#) By blocking the M1 receptors on striatal neurons, Biperiden redresses this imbalance, thereby alleviating symptoms such as tremor and rigidity.[\[4\]](#)[\[8\]](#) There is also some evidence to suggest that Biperiden may block dopamine reuptake, further contributing to the restoration of dopaminergic tone.

Below is a diagram illustrating the proposed mechanism of action of Biperiden in the striatum.

[Click to download full resolution via product page](#)

Mechanism of Biperiden in the Striatum.

## Quantitative Data: Receptor Binding Affinity

Biperiden exhibits a higher affinity for the M1 muscarinic receptor subtype compared to other subtypes. The enantiomers of Biperiden also show differential binding affinities.

| Receptor Subtype | Ki (nM) | Reference |
|------------------|---------|-----------|
| M1               | 0.48    | [4]       |
| M2               | 6.3     | [4]       |
| M3               | 3.9     | [4]       |
| M4               | 2.4     | [4]       |
| M5               | 6.3     | [4]       |

| Enantiomer                    | Receptor Subtype         | pA2                 | Reference           |
|-------------------------------|--------------------------|---------------------|---------------------|
| (+)-Biperiden                 | M1 (rabbit vas deferens) | 9.07                | <a href="#">[1]</a> |
| M2 $\alpha$ (rat left atrium) | 7.25                     | <a href="#">[1]</a> |                     |
| M2 $\beta$ (guinea-pig ileum) | 8.27                     | <a href="#">[1]</a> |                     |
| (-)-Biperiden                 | All subtypes studied     | 5.59 +/- 6.38       | <a href="#">[1]</a> |

## Experimental Protocols

### In Vitro: Muscarinic Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of **Biperiden Lactate** for muscarinic receptor subtypes.

Methodology:

- Membrane Preparation: Membranes from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells) are used.
- Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.
- Assay Buffer: Typically, a buffer such as PBS (phosphate-buffered saline) at pH 7.4 is used.
- Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled competitor (**Biperiden Lactate**) are incubated with the receptor-containing membranes.
- Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

- Data Analysis: The IC<sub>50</sub> value (the concentration of **Biperiden Lactate** that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The *K<sub>i</sub>* value is then calculated using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and *K<sub>d</sub>* is its dissociation constant.

## In Vivo: Haloperidol-Induced Catalepsy in Rodents

Objective: To assess the efficacy of **Biperiden Lactate** in a preclinical model of drug-induced parkinsonism.

### Methodology:

- Animals: Male Wistar rats or Swiss albino mice are commonly used.
- Induction of Catalepsy: Haloperidol, a typical antipsychotic, is administered intraperitoneally (i.p.) at a dose that induces a cataleptic state (e.g., 1-5 mg/kg).
- Catalepsy Assessment: Catalepsy is measured at specific time points after haloperidol administration. A common method is the bar test, where the animal's forepaws are placed on a horizontal bar, and the time it remains in this unnatural posture is recorded.
- Drug Administration: **Biperiden Lactate** or vehicle is administered (e.g., i.p. or orally) at a predetermined time before or after the haloperidol injection.
- Data Collection: The duration of catalepsy is recorded for each animal at various time points.
- Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of **Biperiden Lactate** with the vehicle control group.



[Click to download full resolution via product page](#)

Experimental Workflow for Haloperidol-Induced Catalepsy Model.

## Clinical Application and Management

Biperiden is indicated for the treatment of all forms of Parkinson's disease and for the control of extrapyramidal symptoms (EPS) secondary to neuroleptic drug therapy. The decision to use Biperiden and the management of its administration require careful consideration of the patient's symptoms, potential side effects, and co-morbidities.

The following diagram outlines a logical approach to the clinical use of Biperiden for drug-induced EPS.

[Click to download full resolution via product page](#)**Logical Flow for Clinical Use of Biperiden in EPS.**

## Conclusion

**Biperiden Lactate** is a well-established anticholinergic agent with a clear mechanism of action centered on M1 muscarinic receptor antagonism in the striatum. The quantitative data on its receptor binding profile and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development. The visualizations aim to simplify complex information, making it more accessible for researchers, scientists, and drug development professionals in the field of neuropharmacology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Biperiden (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 4. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 5. BIPERIDEN oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Biperiden (Akineton) | Davis's Drug Guide [nursing.unboundmedicine.com]
- 8. modelorg.com [modelorg.com]
- To cite this document: BenchChem. [Biperiden Lactate (CAS No. 7085-45-2): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667297#biperiden-lactate-cas-number-7085-45-2>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)